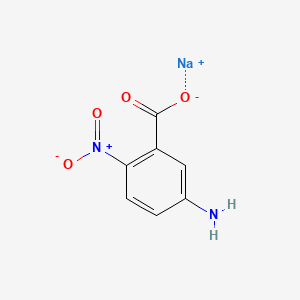

sodium;5-amino-2-nitrobenzoate

Description

Contextualization within Aromatic Carboxylate Chemistry

Aromatic carboxylic acids, with benzoic acid as the parent compound, are a cornerstone of organic chemistry. britannica.com They are known for the acidity of the carboxyl group and their participation in electrophilic substitution reactions on the aromatic ring. britannica.com The chemistry of aromatic carboxylates, the conjugate bases of these acids, is rich and varied, encompassing reactions like esterification, amide formation, and anhydride (B1165640) formation. numberanalytics.com

Substituted aminonitrobenzoates are a clear example of how the fundamental structure of an aromatic carboxylate can be modified to create compounds with tailored properties. The benzene (B151609) ring and the carboxylate group form the basic scaffold, while the amino and nitro substituents introduce significant electronic and steric effects. libretexts.orglibretexts.org These effects can influence the acidity of the parent carboxylic acid and the reactivity of the aromatic ring itself. numberanalytics.comlibretexts.org The carboxyl group is known to be deactivating and meta-directing in electrophilic aromatic substitutions. britannica.comnumberanalytics.com The interplay of this with the activating, ortho-para-directing amino group and the deactivating, meta-directing nitro group creates a complex reactivity profile that is a subject of research interest.

Significance of the Amino and Nitro Functionalities in Benzoic Acid Derivatives

The presence of both an amino (-NH₂) and a nitro (-NO₂) group on a benzoic acid framework is chemically significant. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. nih.gov Conversely, the nitro group is a powerful electron-withdrawing group, which decreases the ring's electron density. libretexts.orglibretexts.org

This simultaneous presence of electron-donating and electron-withdrawing groups results in a "push-pull" electronic effect. This effect can lead to interesting photophysical properties and enhanced molecular polarizability. In the case of 5-amino-2-nitrobenzoic acid, the precursor to the sodium salt, this electronic arrangement influences its chemical behavior and reactivity. For instance, the amino group can be readily diazotized, and the nitro group can be reduced, making these compounds versatile building blocks for the synthesis of more complex molecules, such as dyes, pharmaceuticals, and other specialty chemicals. sigmaaldrich.comchemicalbook.com The electron-withdrawing nature of the nitro group generally increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.orglibretexts.org

Chemical Profile of Sodium;5-amino-2-nitrobenzoate

This section details the specific properties and research findings related to this compound and its corresponding free acid, 5-amino-2-nitrobenzoic acid.

Properties and Structure

The free acid, 5-amino-2-nitrobenzoic acid, appears as a yellow crystalline solid. chemicalbook.comchembk.com Its crystal structure has been determined to be monoclinic. In the solid state, adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups. chemicalbook.com The sodium salt is expected to be more soluble in water.

Table 1: Physicochemical Properties of 5-Amino-2-nitrobenzoic Acid

| Property | Value |

|---|---|

| CAS Number | 13280-60-9 sigmaaldrich.com |

| Molecular Formula | C₇H₆N₂O₄ sigmaaldrich.com |

| Molecular Weight | 182.13 g/mol sigmaaldrich.com |

| Melting Point | 236-238 °C (decomposes) sigmaaldrich.comchembk.com |

| Appearance | Light yellow to orange powder/crystal chemicalbook.comtcichemicals.com |

| IUPAC Name | 5-amino-2-nitrobenzoic acid nih.gov |

Note: Data corresponds to the free acid, 5-amino-2-nitrobenzoic acid.

Synthesis

The synthesis of aminonitrobenzoic acids typically involves multi-step procedures. For related compounds like 2-amino-5-nitrobenzoic acid, a common route involves the nitration of an appropriate precursor followed by a reduction or amination step. chemicalbook.com For example, 5-nitroisatin (B147319) can be treated with sodium hydroxide (B78521) to yield 2-amino-5-nitrobenzoic acid. chemicalbook.com The synthesis of the specific isomer, 5-amino-2-nitrobenzoic acid, would proceed through analogous standard aromatic substitution reactions. The final step to obtain the sodium salt, this compound, involves the neutralization of the carboxylic acid with a sodium base, such as sodium hydroxide.

Research Applications

While research on the sodium salt itself is limited, its parent acid, 5-amino-2-nitrobenzoic acid, is recognized as a useful reagent and building block in synthetic organic chemistry. sigmaaldrich.comchemicalbook.com Its bifunctional nature, possessing a nucleophilic amino group and an electrophilic-directing nitro group, makes it a versatile starting material.

Table 2: Research Uses of 5-Amino-2-nitrobenzoic Acid

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a reactant in solution-phase peptide synthesis. sigmaaldrich.com |

| Dendrimer Chemistry | Employed in two-component dendritic chain reactions and the enzymatic activation of hydrophobic self-immolative dendrimers. sigmaaldrich.com |

| Reagent Preparation | A key reactant for preparing polymer-bound diazonium salts and activators of the insulin (B600854) receptor tyrosine kinase. sigmaaldrich.comchemicalbook.com |

| Enzyme Inhibition Studies | The compound has been investigated for its ability to inhibit proteases like chymotrypsin, trypsin, and elastase. chemicalbook.combiosynth.com |

| Spectroscopic Studies | Utilized as a subject for FTIR and FT-Raman spectroscopic analysis to compare experimental and theoretical spectra. chemicalbook.com |

The amino group can serve as a site for acylation or diazotization, while the nitro group can be reduced to an amine, opening pathways to various heterocyclic compounds and other complex molecular architectures. These reactions underscore the compound's role as an intermediate in creating diverse chemical structures for further research. nih.govmdpi.com

Structure

2D Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C7H5N2NaO4 |

|---|---|

Poids moléculaire |

204.12 g/mol |

Nom IUPAC |

sodium;5-amino-2-nitrobenzoate |

InChI |

InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |

Clé InChI |

VEVFYAJANVJKSY-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+] |

Origine du produit |

United States |

Synthetic Methodologies for Sodium;5 Amino 2 Nitrobenzoate and Its Precursors

Advanced Strategies for Aromatic Carboxylic Acid Synthesis

The synthesis of aromatic carboxylic acids, such as the precursors to sodium;5-amino-2-nitrobenzoate, often involves the introduction and manipulation of functional groups on the benzene (B151609) ring. Key strategies include the oxidation of alkyl side chains and selective transformations of nitro and amino moieties.

Catalytic Oxidation Routes to Nitrobenzoic Acids

A common approach to synthesizing nitrobenzoic acids is the oxidation of the corresponding nitrotoluenes. For instance, p-nitrobenzoic acid can be effectively synthesized from p-nitrotoluene through aerobic oxidation. prepchem.com This process often employs a catalyst system to facilitate the reaction under milder conditions than traditional strong oxidizing agents like potassium permanganate (B83412) or nitric acid.

One such catalytic system involves the use of manganese dioxide (MnO₂) in combination with N-hydroxyphthalimide (NHPI). prepchem.com This system has demonstrated high conversion rates and yields in the oxidation of p-nitrotoluene to p-nitrobenzoic acid. The reaction is typically carried out in a solvent such as acetic acid under an oxygen atmosphere. prepchem.com Research has shown that optimizing reaction parameters like temperature, oxygen pressure, and catalyst loading can significantly influence the efficiency of the oxidation. prepchem.com

Another approach utilizes metalloporphyrins as biomimetic catalysts for the oxidation of p-nitrotoluene with molecular oxygen. acs.orgbeilstein-journals.org Catalysts such as those based on manganese, iron, and cobalt have been investigated, with manganese-containing porphyrins often exhibiting the highest catalytic activity. acs.orgbeilstein-journals.org These reactions can be performed under relatively mild conditions, offering a greener alternative to classical oxidation methods. acs.org

| Catalyst System | Substrate | Product | Yield | Reference |

| MnO₂ / NHPI | p-Nitrotoluene | p-Nitrobenzoic acid | 89% | prepchem.com |

| Metalloporphyrins (e.g., RTPPMnIIICl) | p-Nitrotoluene | p-Nitrobenzoic acid | up to 90.4% | acs.orgbeilstein-journals.org |

Selective Functional Group Transformations (Nitration, Reduction, Diazotization)

The synthesis of 5-amino-2-nitrobenzoic acid often relies on the precise manipulation of functional groups on the benzoic acid ring.

Nitration: The introduction of a nitro group onto a benzoic acid derivative is a fundamental step. For example, the nitration of 2-chlorobenzoic acid with a mixture of nitric acid and sulfuric acid can yield 2-chloro-5-nitrobenzoic acid, a key precursor. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired regioselectivity.

Reduction: Selective reduction of a nitro group to an amino group is a critical transformation. In the synthesis of aminonitrobenzoic acids from dinitrobenzoic acids, one nitro group can be selectively reduced while leaving the other intact. google.com Common reducing agents for this purpose include sulfides, hydrosulfides, and polysulfides, often used in a protic solvent mixture at reflux temperature. google.com For instance, 2,6-dinitrobenzoic acid can be converted to 2-amino-6-nitrobenzoic acid using sodium hydrosulfide. google.com Another method involves the reduction of a nitro group using zinc dust in the presence of an acid. prepchem.com

A plausible synthetic route to 5-amino-2-nitrobenzoic acid involves the reduction of 2,5-dinitrobenzoic acid. This precursor can be prepared by the oxidation of 2,5-dinitrotoluene. orgsyn.org

Diazotization: The amino group of aminobenzoic acids can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. masterorganicchemistry.com This reaction is typically carried out by treating the aminobenzoic acid with sodium nitrite (B80452) in the presence of a strong mineral acid at low temperatures. masterorganicchemistry.com The resulting diazonium salt can undergo various reactions, such as the Sandmeyer reaction, to introduce cyano, halo, or hydroxyl groups. While not a direct route to 5-amino-2-nitrobenzoate, diazotization is a key reaction for the derivatization of the amino group.

Solid-Phase Synthesis Techniques for Benzoic Acid Analogs

Solid-phase synthesis offers a powerful platform for the efficient preparation of libraries of benzoic acid analogs. This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The use of excess reagents to drive reactions to completion is a key advantage, with purification simplified to washing the resin. google.com

Various resins, such as Sasrin® resin and Wang resin, can be used to anchor benzoic acid derivatives, typically through the carboxylic acid group. nih.govjst.go.jp For example, 5-amino-2-nitrobenzoic acid has been successfully attached to a p-methylbenzhydrylamine resin for use in solid-phase peptide synthesis. jst.go.jp The attachment can be facilitated by coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base. jst.go.jp

Once attached to the resin, the functional groups on the benzoic acid can be further modified. For instance, the nitro group of a resin-bound nitrobenzoic acid can be reduced to an amine using reagents like tin(II) chloride. nih.gov Subsequent acylation or other modifications can then be performed on the newly formed amino group. nih.gov Finally, the desired benzoic acid analog is cleaved from the resin. The choice of resin and linker determines the cleavage conditions, allowing for orthogonal protection strategies. nih.gov

| Resin | Linker Type | Typical Cleavage Condition | Application Example | Reference |

| Sasrin® | Acid-labile | 1% TFA in CH₂Cl₂ | Synthesis of macrocycles from aminomethyl-benzoates | nih.gov |

| Wang Resin | Acid-labile | TFA-based cocktails | Synthesis of peptide acids | jst.go.jp |

| p-Methylbenzhydrylamine (MBHA) | Acid-labile | HF or TFMSA | Synthesis of peptide amides | jst.go.jp |

Derivatization Approaches from 5-Amino-2-nitrobenzoic Acid

The bifunctional nature of 5-amino-2-nitrobenzoic acid, possessing both an amino and a carboxylic acid group, allows for a wide range of derivatization reactions. biosynth.com

The amino group can undergo acylation reactions. For example, it can be acetylated using acetic anhydride (B1165640) to form 5-acetamido-2-nitrobenzoic acid. It can also serve as a nucleophile in substitution reactions, such as in the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines to produce N-substituted 5-nitroanthranilic acid derivatives. acs.orgnih.gov

The carboxylic acid group can be converted into esters or amides. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.comgoogle.com Amide bond formation is a common derivatization, particularly in the context of peptide synthesis, where the carboxylic acid is activated using coupling reagents before reaction with an amine. sigmaaldrich.com

Furthermore, the amino group can be diazotized and subsequently replaced by other functional groups through reactions like the Sandmeyer reaction, although this would remove the amino functionality. The reduction of the nitro group to a second amino group would yield 2,5-diaminobenzoic acid, opening up further derivatization possibilities. smolecule.com

The final step in the synthesis of the title compound, the formation of This compound , is a straightforward acid-base neutralization. libretexts.orglibretexts.org This is typically achieved by treating 5-amino-2-nitrobenzoic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent like water or an alcohol-water mixture. libretexts.orglibretexts.org The salt can then be isolated by evaporation of the solvent or by precipitation.

Coordination Chemistry of Aminocarboxylate Ligands with Metal Centers

Ligand Design and Chelation Properties of 5-Amino-2-nitrobenzoate

The 5-amino-2-nitrobenzoate anion is a versatile ligand whose design incorporates multiple functional groups capable of interacting with metal centers. ontosight.ai Its primary coordination site is the carboxylate group (-COO⁻), which exhibits remarkable adaptability in its binding modes. It can coordinate to a metal center in a monodentate fashion, a bidentate chelating manner, or act as a bridge between two or more metal centers. nih.goviucr.orgnih.gov This flexibility is fundamental to the structural diversity observed in its coordination compounds.

While the carboxylate group typically forms direct, inner-sphere bonds with the metal ion, the amino (-NH₂) and nitro (-NO₂) groups play crucial, albeit often indirect, roles. researchgate.net These groups are instrumental in directing the assembly of supramolecular architectures through hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net For instance, the amino group can act as a hydrogen bond donor, and the oxygen atoms of the nitro group can act as acceptors, creating extensive networks that stabilize the crystal lattice. iucr.orgresearchgate.net

Research has demonstrated that the specific placement of substituents on the benzoate (B1203000) ring is a key element of ligand design. Studies on isomeric nitrobenzoates have shown that changing the position of the nitro group from ortho to meta to para can systematically tune the dimensionality of the resulting manganese(II) coordination polymers from 1D ladders to 2D sheets and 3D frameworks, respectively. acs.org This highlights how seemingly minor modifications to the ligand structure can have a profound impact on the final topology of the coordination complex.

Characterization of Metal-Aminocarboxylate Complexes

The 5-amino-2-nitrobenzoate ligand and its close isomers form complexes with a wide range of metal ions, displaying considerable stoichiometric and structural diversity. researchgate.net The ability of the ligand to utilize its different functional groups for both coordination and hydrogen bonding leads to structures of varying dimensionality, from simple discrete units to complex 1D, 2D, and 3D polymers. researchgate.netresearchgate.net

For example, with triphenyltin(IV), the 5-amino-2-nitrobenzoate ligand forms a one-dimensional (1D) polymeric chain, where the tin atom is five-coordinated in a distorted trigonal-bipyramidal geometry. iucr.org In this structure, the carboxylate groups from two different ligands bridge adjacent tin centers. iucr.org In a complex with silver(I), the related 2-amino-5-nitrobenzoate ligand forms a two-dimensional (2D) supramolecular sheet, featuring a rare four-coordinate planar geometry for the silver cation, which is chelated by the carboxylate groups of two ligands. nih.gov With alkali metals like sodium and potassium, the 2-amino-5-nitrobenzoate ligand has been shown to form complex 3D networks, where even the nitro group can participate directly in coordination. researchgate.net This remarkable structural adaptability is a direct consequence of the ligand's versatile binding capabilities. researchgate.net

Below is a table summarizing the structural features of selected metal complexes with aminonitrobenzoate ligands.

Interactive Table: Structural Diversity of Metal-Aminonitrobenzoate Complexes| Metal Ion | Ligand Isomer | Stoichiometry (Metal:Ligand) | Coordination Geometry | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Sn(IV) | 5-amino-2-nitrobenzoate | 1:1 (in polymer) | Distorted trigonal-bipyramidal | 1D polymeric chain | iucr.org |

| Ag(I) | 2-amino-5-nitrobenzoate | 1:2 (in anion) | Linear and four-coordinate planar | 2D supramolecular sheet | nih.gov |

| Sn(IV) | 2-amino-5-nitrobenzoate | 1:2 (monomer) | Six-coordinate | Distorted octahedral | thescipub.com |

| Na(I), K(I) | 2-amino-5-nitrobenzoic acid | Varies | Varies | 3D networks | researchgate.net |

| Mn(II) | m-nitrobenzoate | 1:2 (with 4,4'-bpy) | Octahedral | 2D sheet | acs.org |

| Mn(II) | p-nitrobenzoate | 1:2 (with 4,4'-bpy) | Octahedral | 3D framework | acs.org |

The interactions between a metal ion and a ligand can be categorized into two main types: inner-sphere and outer-sphere.

Inner-Sphere Complexes: An inner-sphere complex is formed when the ligand is directly bonded to the metal ion and is part of the metal's primary coordination sphere. bhu.ac.inlibretexts.org This process involves the formation of direct covalent or ionic bonds. davuniversity.org The vast majority of structurally characterized complexes of 5-amino-2-nitrobenzoate are inner-sphere complexes. For instance, in the triphenyltin(IV) and silver(I) complexes, the carboxylate group of the ligand directly binds to the Sn(IV) and Ag(I) ions, respectively, which are classic examples of inner-sphere coordination. iucr.orgnih.gov

Role of 5-Amino-2-nitrobenzoate in Metal-Organic Frameworks and Coordination Polymers

Coordination polymers (CPs) are extended structures built from metal ions or clusters linked by organic ligands. Metal-Organic Frameworks (MOFs) are a subclass of CPs that typically possess a porous structure. The ability of the 5-amino-2-nitrobenzoate ligand to bridge metal centers makes it an excellent building block for these materials. iucr.org

The formation of a 1D polymeric chain with triphenyltin(IV) is a clear example of 5-amino-2-nitrobenzoate acting as a linker to form a CP. iucr.org The ligand's multifunctionality allows for the creation of higher-dimensional structures as well. The 2D sheets and 3D networks observed in complexes with silver(I) and alkali metals demonstrate the ligand's capacity to generate complex, extended architectures. nih.govresearchgate.net

The amino and nitro functional groups are particularly significant in the context of MOFs. While not always participating in the primary framework construction, these groups can functionalize the pores of a MOF. Research on related systems has shown that introducing amino and nitro groups can significantly alter the properties of a MOF, such as its specific surface area and its capacity for adsorbing other molecules. nih.gov Therefore, 5-amino-2-nitrobenzoate is a promising candidate for designing functional CPs and MOFs with tailored properties.

Catalytic Applications of Substituted Benzoic Acid Salts

Decarboxylative Coupling Reactions Mediated by Metal Salts

Decarboxylative coupling has emerged as a powerful synthetic strategy, utilizing carboxylic acids and their salts as readily available and stable alternatives to traditional organometallic reagents. nih.gov Metal salts play a crucial role in mediating these reactions, facilitating the extrusion of carbon dioxide and the subsequent formation of new chemical bonds. nus.edu.sg

Research has shown that various metal salts, including those of iron, copper, palladium, and silver, can effectively mediate decarboxylative coupling reactions. beilstein-journals.orgnih.govacs.org For instance, iron(III) salts have been employed in the direct decarboxylative cross-coupling of native carboxylic acids with a wide range of nucleophiles under photochemical conditions. beilstein-journals.org Similarly, copper(II) salts can act as terminal oxidants in photoredox reactions, with Cu(II) carboxylate complexes serving as photoactive chromophores that initiate radical decarboxylation upon light excitation. nih.gov

The electronic properties of the benzoic acid derivative are critical for the success of these reactions. Benzoic acids bearing electron-withdrawing groups, such as a nitro group, are particularly prone to decarboxylation, making them excellent substrates for these transformations. acs.org The presence of an ortho-nitro group on the benzoate (B1203000) has been shown to enhance reactivity in decarboxylative coupling reactions. nih.govresearcher.life For example, potassium 2-nitrobenzoate (B253500) has been successfully used in copper-mediated decarboxylative C-N coupling reactions. scispace.comrsc.org Bimetallic systems, such as Pd/Ag, have been developed for the decarboxylative allylation of ortho-nitrobenzoic esters. acs.org

Table 1: Examples of Metal-Mediated Decarboxylative Coupling Reactions with Substituted Benzoates

| Benzoate Substrate | Metal Catalyst/Mediator | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Potassium 2-nitrobenzoate | Palladium acetate (B1210297) / Copper fluoride | Styrene | Vinyl arene | beilstein-journals.org |

| ortho-Nitrobenzoic acids | Copper salt | Benzamides | Biaryl | nih.gov |

| 2-Nitrobenzoic acids | Copper salt | Terminal alkynes | Internal aryl alkynes | nih.gov |

| ortho-Nitrobenzoic esters | Palladium/Silver | - (intramolecular) | ortho-allyl nitroarenes | acs.org |

| Potassium 2-nitrobenzoate | Copper sulfate | Primary anilines | Diarylamines | scispace.comrsc.org |

Role of 5-Amino-2-nitrobenzoate in Catalyst Design and Reaction Mechanisms

The specific structure of 5-amino-2-nitrobenzoate, featuring both an electron-donating amino group and a strong electron-withdrawing nitro group, suggests a nuanced role in catalyst design and reaction mechanisms. While direct catalytic applications of sodium;5-amino-2-nitrobenzoate are not extensively documented, its behavior can be inferred from studies on related substituted benzoates.

The nitro group at the 2-position is expected to activate the carboxylate for decarboxylation. This is a well-established principle in decarboxylative couplings, where electron-deficient benzoic acids are favored substrates. acs.orgresearcher.life The ortho-position of the nitro group can also influence the coordination to the metal center, potentially stabilizing key intermediates in the catalytic cycle.

The mechanism of these reactions often involves the in-situ formation of an organometallic intermediate following decarboxylation. For example, in copper-mediated reactions, a Cu(II) carboxylate is proposed to form, which upon photoexcitation or heating, undergoes decarboxylation to generate an aryl-copper species. nih.govrsc.org This intermediate can then participate in cross-coupling with a suitable partner. In palladium-catalyzed systems, a bimetallic pathway involving both palladium and another metal like copper or silver is often proposed, where one metal facilitates the decarboxylation and the other mediates the cross-coupling. nih.govacs.org

Heterogeneous and Homogeneous Catalysis with Benzoate Derivatives

Benzoate derivatives can be employed in both heterogeneous and homogeneous catalytic systems. The choice between these two modes of catalysis often depends on factors such as catalyst recovery, reusability, and reaction conditions. researchgate.netnih.gov

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Soluble metal salts of benzoic acids, including sodium salts, can act as catalysts or precatalysts. For example, sodium benzoate has been used as a mild basic catalyst for Knoevenagel condensation in water. researchgate.net In gold catalysis, substituted benzoates have been used as counterions that can influence both the reactivity and selectivity of the catalyst. nih.gov The use of tunable solvents can combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation typically associated with heterogeneous systems. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and reuse. researchgate.net Layered metal benzoates, such as those of barium, calcium, and strontium, have been synthesized and used as recyclable heterogeneous catalysts for esterification reactions. scielo.brscite.ai These materials can maintain their catalytic activity over several reaction cycles. scielo.br Metal-organic frameworks (MOFs) incorporating benzoate ligands are another class of heterogeneous catalysts. nih.gov For instance, multicomponent crystals of Zn(II), Mn(II), and Co(II) with sodium benzoate have been shown to act as efficient heterogeneous catalysts for the conversion of epoxides to cyclic carbonates. nih.gov The development of such solid-state catalysts is a key area of green chemistry.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with Benzoate Derivatives

| Catalysis Type | Catalyst Example | Reaction Type | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Homogeneous | Sodium benzoate | Knoevenagel condensation | High activity, mild conditions | Difficult catalyst recovery | researchgate.net |

| Homogeneous | Phosphinegold(I) 4-nitrobenzoate | Allene hydroamination | High selectivity and yield | Catalyst may be less stable | nih.gov |

| Heterogeneous | Layered barium benzoate | Esterification | Easy recovery, reusable | Can have lower activity than homogeneous counterparts | scielo.brscite.ai |

| Heterogeneous | Zn(II)/sodium benzoate multicomponent crystals | Cycloaddition of CO2 to epoxides | Reusable, solvent-free conditions | May require co-catalyst | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of the 5-amino-2-nitrobenzoate anion. These studies provide detailed information on the molecule's geometry, charge distribution, and electronic orbitals.

Research has shown that the geometry of the 5-amino-2-nitrobenzoate anion is essentially planar. nih.gov DFT calculations have been employed to optimize the molecular structure and compute key parameters. For instance, studies on similar nitrobenzoic acid derivatives have used the B3LYP/6-311++G basis set to determine optimized geometrical parameters like bond lengths and angles. scirp.org In related compounds, such as 2-amino-5-nitrobenzoic acid, the molecule is also found to be nearly planar, with the crystal packing stabilized by various hydrogen bonds. nih.gov

The electronic structure is significantly influenced by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro (-NO2) and carboxylate (-COO⁻) groups. This substitution pattern affects the electron density distribution across the aromatic ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. In related nitrobenzoate compounds, the HOMO is often localized on the nitro and carboxylate oxygen atoms, while the LUMO is delocalized across the aromatic ring and the nitro substituent. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Vibrational analysis using methods like FTIR and FT-Raman spectroscopy, complemented by DFT calculations, helps in assigning the characteristic vibrational frequencies of the functional groups. Such spectroscopic studies have been performed on 5-amino-2-nitrobenzoic acid, showing good agreement between experimental and theoretical spectra. chemicalbook.com

Table 1: Selected Calculated Properties for Nitrobenzoate Derivatives

| Parameter | Method | Value/Description | Reference |

|---|---|---|---|

| Molecular Geometry | DFT (B3LYP/6-311++G) | Optimized bond lengths and angles | scirp.org |

| HOMO-LUMO Gap | DFT (B3LYP/6-311G(d,p)) | Indicates electron-deficient character | |

| Vibrational Frequencies | FTIR, FT-Raman, DFT | Assignment of functional group vibrations | chemicalbook.com |

| Molecular Conformation | X-ray Diffraction | Essentially planar | nih.gov |

Molecular Dynamics and Simulation Studies of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of sodium 5-amino-2-nitrobenzoate in various environments. nih.gov These simulations can reveal how the molecules interact with each other and with solvent molecules, which is crucial for understanding its solubility and crystal formation.

The primary intermolecular interactions governing the structure of crystalline 5-amino-2-nitrobenzoate are hydrogen bonds. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxylate groups serve as acceptors. In the crystal structure of a related compound, 2-amino-5-nitrobenzoic acid, inversion dimers are formed through pairs of O-H···O hydrogen bonds, creating R₂²(8) graph-set motifs. nih.gov Furthermore, intermolecular N-H···O and C-H···O hydrogen bonds link these dimers, and an intramolecular N-H···O hydrogen bond creates an S(6) ring motif. nih.gov

In a triphenyltin(IV) complex of 5-amino-2-nitrobenzoate, the crystal structure reveals that polymeric chains are linked by intermolecular N-H···O and weak C-H···O interactions, forming a three-dimensional network. iucr.orgnih.gov These interactions are fundamental to the supramolecular assembly of the compound. MD simulations can provide a dynamic picture of these hydrogen-bonding networks, including their stability and lifetimes.

In solution, particularly in polar solvents like water, MD simulations can model the solvation of the sodium cation and the 5-amino-2-nitrobenzoate anion. These simulations show strong coordination of the sodium ion with solvent molecules, which can influence the disruption of the crystal lattice and the dissolution process.

Prediction of Solid-State Forms and Crystal Engineering Principles

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ias.ac.incore.ac.uk For sodium 5-amino-2-nitrobenzoate, this involves controlling the self-assembly of the ions to form specific crystal structures with desired properties. The prediction of possible solid-state forms, or polymorphs, is a key aspect of crystal engineering. acs.org

The crystal structure of 5-amino-2-nitrobenzoic acid has been determined to be monoclinic, with the space group P21/c. chemicalbook.com In this structure, adjacent molecules form cyclic dimers through intermolecular O-H···O hydrogen bonds between their carboxyl groups. chemicalbook.com The amino group forms a three-center hydrogen bond with the oxygen atoms of the nitro group. chemicalbook.com

The principles of crystal engineering utilize strong and directional interactions like hydrogen bonds to build robust supramolecular architectures. mdpi.com In the case of aminobenzoates, the amino and carboxylate/carboxylic acid groups are powerful synthons for creating predictable hydrogen-bonding patterns. For example, in a silver(I) complex of 2-amino-5-nitrobenzoate, intra- and intermolecular N-H···O hydrogen bonds result in a two-dimensional supramolecular sheet. core.ac.uk The multifunctionality of the ligand, with its amino, nitro, and carboxyl groups, allows for a variety of coordination bonds and weaker interactions that stabilize the crystal packing. core.ac.uk

Computational Crystal Structure Prediction (CSP) methods can be used to generate and rank the energies of thousands of hypothetical crystal structures, providing a "crystal energy landscape." acs.org These methods have become increasingly valuable in identifying likely polymorphs and understanding the factors that favor one form over another.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving sodium 5-amino-2-nitrobenzoate. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the most likely reaction pathway.

For instance, the synthesis of 5-amino-2-nitrobenzoic acid often involves the nitration of an aminobenzoic acid precursor or the reduction of a dinitrobenzoic acid. Computational studies can model these electrophilic substitution or reduction reactions to understand the regioselectivity and reactivity. The presence of both an activating amino group and a deactivating nitro group on the benzene (B151609) ring makes theoretical predictions of reactivity particularly insightful.

Furthermore, computational methods like DFT can be used to study the reaction mechanisms of related compounds. For example, the aminolysis of esters like phenyl acetate (B1210297) has been studied computationally to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net Such studies can provide a framework for understanding reactions involving the carboxylate group of 5-amino-2-nitrobenzoate.

In the context of its applications, for example in the synthesis of other molecules, computational studies can help to optimize reaction conditions and predict potential byproducts. sigmaaldrich.com For example, in the metabolism of 2-nitrobenzoate (B253500) by microorganisms, computational modeling has been used to suggest the catalytic mechanism of the enzymes involved, such as 2-nitrobenzoate nitroreductase. nih.gov Structural modeling and mutational analysis, guided by computational predictions, helped to identify key amino acid residues in the enzyme's active site. nih.gov

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular skeleton of sodium 5-amino-2-nitrobenzoate.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the aromatic ring of 5-amino-2-nitrobenzoate, three distinct signals are expected. The chemical shifts (δ) are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and carboxylate (-COO⁻) groups.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum for 5-amino-2-nitrobenzoate would show distinct signals for each of the seven carbon atoms in the molecule, including the six carbons of the benzene (B151609) ring and the carboxylate carbon. The chemical shifts of the aromatic carbons are modulated by the attached functional groups.

Table 1: Representative ¹H and ¹³C NMR Data for the 5-amino-2-nitrobenzoic acid moiety. Note: Data is for the free acid, 5-amino-2-nitrobenzoic acid, which is structurally analogous to the sodium salt in solution.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide deeper structural insights by revealing correlations between different nuclei.

COSY would be used to establish the connectivity between adjacent protons on the aromatic ring, confirming their relative positions.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated aromatic carbons.

HMBC would reveal longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary (non-protonated) carbons, such as the carbons bearing the amino, nitro, and carboxylate groups, by observing their correlations with nearby protons.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The FT-IR and FT-Raman spectra of 5-amino-2-nitrobenzoic acid have been recorded and analyzed.

Amino (-NH₂) Group: The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹.

Nitro (-NO₂) Group: The asymmetric and symmetric stretching vibrations of the nitro group give rise to strong absorption bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Carboxylate (-COO⁻) Group: The sodium salt will show strong characteristic absorptions for the asymmetric and symmetric stretching of the carboxylate anion, which differ from the carboxylic acid's C=O and O-H vibrations.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to assign the observed vibrational frequencies to specific molecular motions, showing good agreement with experimental data.

Table 2: Key Vibrational Frequencies for 5-amino-2-nitrobenzoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. Molecules containing chromophores—functional groups with valence electrons of low excitation energy—exhibit characteristic absorption bands.

For sodium 5-amino-2-nitrobenzoate, the aromatic ring, the nitro group, and the amino group all act as chromophores. The electronic spectrum is expected to be dominated by two main types of transitions:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions associated with the conjugated π-system of the substituted benzene ring.

n → π* transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital.

The combination of these functional groups on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) can lead to intramolecular charge transfer (ICT) character in the electronic transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of the ionized molecule. The molecular weight of the parent acid, 5-amino-2-nitrobenzoic acid, is 182.13 g/mol .

In a typical mass spectrum, a molecular ion peak corresponding to the mass of the intact molecule is observed. For 5-amino-2-nitrobenzoic acid, this would be at a mass-to-charge ratio (m/z) of 182 (for the neutral molecule) or 183 (for the protonated molecule, [M+H]⁺). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The molecule then fragments in a characteristic manner upon ionization. Common fragmentation pathways for aromatic nitro compounds and benzoic acids include:

Decarboxylation: Loss of CO₂ (44 Da) from the protonated molecular ion.

Loss of the nitro group: Cleavage of the C-N bond can result in the loss of •NO₂ (46 Da).

Ortho effect: Interactions between adjacent functional groups can lead to specific fragmentation patterns, such as the loss of water (H₂O, 18 Da).

Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. For instance, GC-MS analysis of 5-amino-2-nitrobenzoic acid shows significant peaks at m/z 182, 146, and 108, which correspond to the molecular ion and subsequent fragments.

Table 3: Mass Spectrometry Data for 5-amino-2-nitrobenzoic acid.

In Situ and Operando Spectroscopic Methods in Catalysis Research

In situ and operando (a Latin term meaning "in working conditions") spectroscopy are advanced methodologies used to study materials under actual reaction conditions. These techniques provide real-time information on the physical and chemical properties of a catalyst, helping to identify active species, understand reaction mechanisms, and observe deactivation processes.

While there is no specific research detailing the use of sodium 5-amino-2-nitrobenzoate as a catalyst, one can describe how these methods would be applied if it, or a derivative, were part of a catalytic system (e.g., as a ligand in a metal complex or a linker in a Metal-Organic Framework).

In Situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy): This technique could monitor the vibrational modes of the compound as it interacts with reactants on a catalyst surface. Changes in the N-H, C=O, or N-O stretching frequencies could indicate how the molecule is bound to an active site or how it participates in a chemical transformation.

Operando Raman Spectroscopy: This could be used to track the structural integrity and chemical state of the compound during a catalytic cycle under operational pressures and temperatures, providing insights into catalyst stability and the nature of reaction intermediates.

Operando X-ray Absorption Spectroscopy (XAS): If the compound were part of a metal-based catalyst, XAS (including XANES and EXAFS) could provide information on the oxidation state, coordination environment, and bond distances of the metal center as the reaction proceeds, revealing the nature of the catalytically active site.

These techniques bridge the gap between static characterization and dynamic catalytic performance, offering invaluable insights for the rational design of more efficient catalysts.

Advanced Applications in Chemical and Materials Science

Utilization in Advanced Functional Materials

Sodium;5-amino-2-nitrobenzoate serves as a versatile precursor and functional component in the development of a range of advanced materials, from traditional colorants to sophisticated smart systems.

The primary application of 5-amino-2-nitrobenzoic acid, the parent acid of the sodium salt, is in the synthesis of azo dyes. The process involves the diazotization of the amino group, followed by a coupling reaction with an electron-rich aromatic compound. This classic reaction sequence is a cornerstone of industrial organic chemistry for producing a wide array of colored compounds.

The general synthesis of an azo dye from an aromatic amine like 5-amino-2-nitrobenzoic acid proceeds as follows:

Diazotization: The aromatic primary amine is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component, typically an electron-rich species such as a phenol (B47542) or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the characteristic -N=N- (azo) bond, which acts as a chromophore, imparting color to the molecule.

A variety of azo dyes with different colors and properties can be synthesized by varying the coupling component. For instance, pyrazolone (B3327878) derivatives can be used as coupling components to create a new set of reactive dyes. These dyes can be applied to fabrics such as wool and silk.

Table 1: Key Steps in Azo Dye Synthesis from 5-Amino-2-nitrobenzoic Acid

| Step | Description | Reactants | Conditions | Product |

| 1. Diazotization | Formation of a diazonium salt from the primary amino group. | 5-amino-2-nitrobenzoic acid, Sodium nitrite, Hydrochloric acid | 0–5 °C | 5-carboxy-2-nitrobenzenediazonium salt |

| 2. Coupling | Electrophilic aromatic substitution with an electron-rich compound. | 5-carboxy-2-nitrobenzenediazonium salt, Coupling component (e.g., phenol, aniline derivative) | Varies depending on coupling component | Azo dye |

The reactivity of 5-amino-2-nitrobenzoic acid allows for its incorporation into polymeric structures to impart specific functionalities. One notable application is in the preparation of polymer-bound diazonium salts. These materials can be synthesized using a solid support, such as Merrifield resin-bound piperazine. The polymer-bound diazonium salts can then be used in various organic syntheses, offering advantages such as ease of separation and potential for recycling of the polymer support.

Furthermore, the incorporation of 5-amino-2-nitrobenzoic acid into polymers can influence their electronic properties due to the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring. This makes it a compound of interest for research into materials with specific conductive or responsive characteristics. While the development of such polymers is an active area of research, the ability to tune material properties through the inclusion of functional monomers like 5-amino-2-nitrobenzoic acid is a key strategy in modern polymer chemistry.

The application of 5-amino-2-nitrobenzoic acid and its derivatives extends to the field of materials science, including the fabrication of novel materials. For instance, the modification of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group has been explored for its use in material fabrication. The properties of the resulting Fmoc-modified compounds can be leveraged in the development of materials with specific characteristics. The incorporation of this compound can also enhance the thermal stability of materials.

While direct applications in nanomaterial fabrication and smart materials are still emerging areas of research for this specific compound, its inherent functionalities provide a basis for such explorations. The amino and carboxylic acid groups can act as anchoring points for binding to the surface of nanoparticles, while the nitro group can be chemically modified to introduce other functionalities or to act as a responsive element.

Biochemical Research and Enzyme Interaction Studies

In the realm of biochemistry, this compound and its parent acid are utilized in the study of enzymes, both as potential modulators of enzyme activity and as components of tools to measure enzymatic function.

Derivatives of 5-amino-2-nitrobenzoic acid have been investigated for their interactions with various enzymes, demonstrating potential as both inhibitors and components of enzyme substrates.

As an enzyme inhibitor , 5-amino-2-nitrobenzoic acid has been shown to inhibit the activity of proteases such as chymotrypsin, trypsin, and elastase. This inhibitory action is being explored for its potential therapeutic applications. The compound's ability to interfere with the function of these enzymes suggests it could serve as a lead structure for the development of new drugs targeting protease-related diseases.

In terms of enzyme substrates , while direct use of this compound as a substrate is not widely documented, related nitrobenzoic acid derivatives have been shown to be accepted as substrates by certain enzymes. For example, 3-nitrobenzoic acid dioxygenase can act on various m- and p-nitrobenzoic acid derivatives. The presence of an amino group, however, can influence the enzyme's activity.

Table 2: Investigated Enzyme Interactions of 5-Amino-2-nitrobenzoic Acid and its Derivatives

| Interaction Type | Target Enzyme(s) | Observed Effect | Potential Application |

| Inhibition | Chymotrypsin, Trypsin, Elastase | Inhibition of proteolytic activity | Therapeutic agent development |

| Substrate | 3-nitrobenzoic acid dioxygenase | Accepted as a substrate (for related nitrobenzoic acids) | Bioremediation, understanding enzyme specificity |

A significant application of 5-amino-2-nitrobenzoic acid in biochemical research is its use in the solid-phase synthesis of p-nitroanilide (pNA) analogs. These analogs serve as chromogenic substrates for the determination of the activity of proteolytic enzymes (proteases).

Chromogenic substrates are synthetic molecules that are cleaved by a specific enzyme, releasing a colored product (a chromophore). The rate of color formation is directly proportional to the enzyme's activity and can be easily quantified using a spectrophotometer. In the case of pNA-based substrates, the cleavage of the amide bond by a protease releases p-nitroaniline, which is yellow and absorbs light at a wavelength of 405 nm.

The general structure of a chromogenic protease substrate consists of a short peptide sequence that is recognized by the target enzyme, linked to the p-nitroanilide group. The synthesis of these substrates often involves peptide chemistry, where amino acids are sequentially coupled. 5-Amino-2-nitrobenzoic acid can be utilized in the synthesis of the p-nitroanilide portion or in the construction of the peptide backbone. The use of these synthetic substrates is a well-established method for studying enzyme kinetics and for clinical diagnostics.

Role in Analytical Method Development for Metal Ion Detection

The detection and quantification of metal ions in various matrices are crucial for environmental monitoring, industrial process control, and biological research. The development of sensitive, selective, and cost-effective analytical methods is therefore an area of continuous investigation. Sodium 5-amino-2-nitrobenzoate and its parent acid, 5-amino-2-nitrobenzoic acid, have been identified as potential chromogenic reagents for this purpose. The principle behind this application lies in the ability of the compound's amino and carboxylic acid functionalities to act as ligands, forming stable complexes with metal ions. This complexation event often results in a distinct change in the solution's color, which can be measured spectrophotometrically to determine the concentration of the metal ion.

While the direct application of sodium 5-amino-2-nitrobenzoate is an area of ongoing research, studies on closely related isomers provide insight into its potential. For instance, research has demonstrated the utility of other aminobenzoic acid derivatives in the colorimetric sensing of various metal ions. The presence of both an amino and a carboxylic acid group allows these compounds to form stable chelate complexes with metal ions, leading to a measurable change in their UV-Visible absorption spectra.

Currently, detailed research findings and comprehensive data on the specific use of sodium 5-amino-2-nitrobenzoate for the detection of a wide range of metal ions are not extensively available in peer-reviewed literature. However, based on the known complexing ability of analogous compounds, it is hypothesized that it could be effective for the detection of transition metal ions.

To illustrate the potential application and the type of data that would be generated from such research, the following hypothetical data tables are presented. These tables are based on expected outcomes from spectrophotometric analysis should such methods be developed.

Table 1: Hypothetical Analytical Parameters for Metal Ion Detection using Sodium 5-amino-2-nitrobenzoate

| Metal Ion | Wavelength of Maximum Absorption (λmax, nm) of Complex | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Copper(II) | 620 | 1.2 x 10⁴ |

| Iron(III) | 580 | 9.5 x 10³ |

| Nickel(II) | 595 | 8.7 x 10³ |

| Cobalt(II) | 540 | 7.2 x 10³ |

Note: The data in this table is illustrative and intended to represent the type of results that would be sought in the development of an analytical method.

Table 2: Hypothetical Interference Study for the Selective Detection of Copper(II)

| Interfering Ion | Molar Ratio (Interfering Ion : Cu²⁺) | % Error in Cu²⁺ Determination |

| Na⁺ | 1000 | < 1 |

| K⁺ | 1000 | < 1 |

| Ca²⁺ | 500 | -2.5 |

| Mg²⁺ | 500 | -3.1 |

| Zn²⁺ | 100 | +4.5 |

| Fe³⁺ | 50 | +8.2 |

| Ni²⁺ | 50 | +6.7 |

Note: This table presents hypothetical data to demonstrate how the selectivity of a potential analytical method would be assessed.

The development of analytical methods based on sodium 5-amino-2-nitrobenzoate would require systematic investigation into several factors. These include optimizing the reaction conditions such as pH, reagent concentration, and reaction time, as well as evaluating the stoichiometry of the metal-ligand complexes. Furthermore, comprehensive studies on the effects of interfering ions would be essential to establish the selectivity and robustness of the method for real-world applications, such as the analysis of environmental water samples or industrial effluents. While the foundational chemistry suggests significant potential, further dedicated research is necessary to fully realize the role of sodium 5-amino-2-nitrobenzoate in the field of analytical chemistry for metal ion detection.

Q & A

Q. How is sodium 5-amino-2-nitrobenzoate utilized in enzymatic assays for Gamma-Glutamyltransferase (GGT) activity?

Sodium 5-amino-2-nitrobenzoate is a chromogenic product formed during GGT-catalyzed reactions. The enzyme cleaves L-γ-glutamyl-3-carboxy-4-nitroanilide, releasing 5-amino-2-nitrobenzoate, which is measured kinetically at 405 nm using a spectrophotometer. This method is widely adopted due to its linear proportionality to enzyme activity and compatibility with automated analyzers (e.g., Hitachi 704) or manual calculations (e.g., IU/L = 2760 × ∆A405/min) .

Q. What are the critical steps for validating sodium 5-amino-2-nitrobenzoate in spectrophotometric assays?

Key validation steps include:

- Calibration curves : Ensure linearity across expected enzyme activity ranges (e.g., 0–200 IU/L).

- Interference checks : Test for cross-reactivity with other nitroaromatic compounds or hemolyzed samples.

- Precision : Calculate intra- and inter-assay coefficients of variation (CV <5% for automated systems).

- Reference ranges : Establish normal GGT activity levels (e.g., 8–61 IU/L in adults) using population-specific data .

Q. How is sodium 5-amino-2-nitrobenzoate synthesized from precursor molecules?

While direct synthesis details are limited, analogous nitrobenzoates (e.g., methyl 2-bromo-5-nitrobenzoate) are synthesized via nitration of benzoic acid derivatives followed by reduction or substitution. For sodium 5-amino-2-nitrobenzoate, a plausible pathway involves:

- Nitration : Introduction of a nitro group at the 2-position.

- Reduction : Conversion of a nitro group to an amino group using catalytic hydrogenation or Sn/HCl.

- Salt formation : Neutralization with NaOH to yield the sodium salt .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in sodium 5-amino-2-nitrobenzoate?

X-ray crystallography using programs like SHELXL or SHELXTL enables precise determination of bond lengths, angles, and hydrogen-bonding networks. Key steps:

Q. What experimental strategies address contradictory data in GGT activity assays using sodium 5-amino-2-nitrobenzoate?

Discrepancies may arise from:

- Substrate purity : Impurities in L-γ-glutamyl-3-carboxy-4-nitroanilide alter reaction kinetics. Verify via HPLC.

- pH sensitivity : Optimize reaction buffers (pH 8.0–8.2) to stabilize enzyme activity.

- Temperature control : Maintain 37°C ± 0.5°C to prevent thermal denaturation .

Q. How does sodium 5-amino-2-nitrobenzoate contribute to environmental studies on nitro compound degradation?

The compound serves as a model substrate for studying microbial or photolytic degradation pathways. Methods include:

- LC-MS/MS : Track degradation intermediates (e.g., nitroso or hydroxylamine derivatives).

- Kinetic modeling : Determine half-lives under varying conditions (e.g., UV exposure, soil microbiota).

- Toxicity assays : Assess ecotoxicity of breakdown products using Daphnia magna or algal bioassays .

Methodological Considerations

Q. Table 1: Key Applications of Sodium 5-Amino-2-Nitrobenzoate

| Application Area | Methodology | References |

|---|---|---|

| Enzymatic Assays (GGT) | Spectrophotometry (405 nm kinetic) | |

| Crystallography | SHELX refinement, hydrogen-bond analysis | |

| Environmental Degradation | LC-MS/MS, kinetic modeling |

Q. Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H5N2O4Na | |

| Melting Point | 234–242°C | |

| CAS RN | 13280-60-9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.